Boc-D-Lys(TFA)-OH

Beschreibung

BenchChem offers high-quality Boc-D-Lys(TFA)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Lys(TFA)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

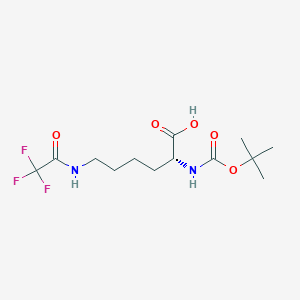

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96561-04-5 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-D-Lys(Tfa)-OH: A Cornerstone for Advanced Peptide Synthesis

This guide provides an in-depth exploration of Nα-(tert-Butoxycarbonyl)-Nε-(trifluoroacetyl)-D-lysine, or Boc-D-Lys(Tfa)-OH, a specialized amino acid derivative crucial for the strategic construction of complex peptides. We will delve into its chemical properties, synthesis, and pivotal role in solid-phase peptide synthesis (SPPS), particularly for applications in drug development requiring enhanced stability and site-specific modifications. This document is intended for researchers, chemists, and drug development professionals who leverage peptide chemistry to create novel therapeutics and biological tools.

Introduction: The Strategic Importance of Boc-D-Lys(Tfa)-OH

In the landscape of peptide synthesis, control is paramount. The ability to selectively deprotect and modify specific functional groups on a growing peptide chain is essential for creating sophisticated molecular architectures. Boc-D-Lys(Tfa)-OH is a masterfully designed building block that offers a robust solution for this challenge within the framework of Boc-based solid-phase peptide synthesis (Boc-SPPS).

Its utility stems from three key features:

-

Boc (tert-Butoxycarbonyl) Group: Protects the α-amino group (Nα), which is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to allow for peptide chain elongation.[]

-

Tfa (Trifluoroacetyl) Group: Protects the ε-amino group (Nε) of the lysine side chain. This group is stable to the repetitive acidic treatments required to remove the Nα-Boc group.[2]

-

D-Configuration: The use of a D-amino acid, as opposed to the naturally occurring L-amino acids, is a deliberate strategy to increase the resulting peptide's resistance to proteolytic degradation by endogenous enzymes, thereby enhancing its in-vivo half-life and bioavailability.[3]

The synergy of these features enables an orthogonal protection strategy , where one protecting group can be removed selectively in the presence of the other, opening the door to advanced applications like branched peptide synthesis and site-specific conjugation.[2]

Chemical Structure and Physicochemical Properties

The unique arrangement of protecting groups on the D-lysine scaffold dictates the compound's reactivity and handling characteristics.

Chemical Structure

The structure features the D-lysine backbone with the acid-labile Boc group on the alpha-amine and the base-labile, acid-stable Tfa group on the side-chain epsilon-amine.

Caption: Chemical structure of Boc-D-Lys(Tfa)-OH.

Physicochemical Data

The following table summarizes the key properties of Boc-D-Lys(Tfa)-OH, which are essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 96561-04-5 | [4][5] |

| Molecular Formula | C₁₃H₂₁F₃N₂O₅ | [6][7] |

| Molecular Weight | 342.31 g/mol | [6][7] |

| Appearance | White powder | [4] |

| Melting Point | 102-105 °C | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Sealed in dry, store in freezer, under -20°C | [4] |

Synthesis and Purification

The synthesis of Boc-D-Lys(Tfa)-OH involves a two-step process starting from D-Lysine: first, the selective protection of the ε-amino group with a trifluoroacetyl group, followed by the protection of the α-amino group with a Boc group.

Synthetic Workflow Diagram

Sources

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection and TFA Deprotection

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis

In the intricate world of peptide and protein chemistry, the precise assembly of amino acid sequences is paramount. Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, provides a robust framework for this construction. The success of SPPS, however, is fundamentally reliant on a strategic concept known as "orthogonal protection." This principle dictates that different protecting groups, each shielding a reactive functional group, can be selectively removed under distinct chemical conditions without affecting the others.[1] This allows for the stepwise and controlled elongation of the peptide chain.

This guide delves into one of the foundational and historically significant orthogonal protection strategies: the use of the tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and its subsequent cleavage with Trifluoroacetic Acid (TFA). We will explore the underlying chemical principles, the causality behind experimental choices, and provide field-proven protocols for researchers, scientists, and drug development professionals.

PART 1: The Boc Protecting Group: A Bulwark Against Unwanted Reactivity

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino group of amino acids.[2] Its primary function is to prevent the N-terminus of an amino acid or a growing peptide chain from participating in the coupling reaction, ensuring that only the desired C-terminus of the incoming amino acid forms a peptide bond.[3]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[4][5] The resulting intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[4]

The "Quasi-Orthogonality" of the Boc/Bzl Strategy

In the classic Boc-based SPPS, side-chain protecting groups are typically benzyl-based (Bzl).[6] Both the Nα-Boc group and the side-chain Bzl groups are removed by acid. However, their lability to acid is significantly different. The Boc group is readily cleaved by moderate acids like TFA, while the Bzl groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[7] This difference in required acid strength forms the basis of a "quasi-orthogonal" system, allowing for the selective removal of the Boc group at each synthesis cycle without disturbing the side-chain protection.[8]

PART 2: Trifluoroacetic Acid (TFA): The Key to Controlled Deprotection

Trifluoroacetic acid (TFA) is a strong organic acid that plays a pivotal role in Boc-based SPPS. It is used in a dilute solution, typically in a solvent like dichloromethane (DCM), to selectively cleave the Nα-Boc protecting group, exposing the N-terminal amine for the next coupling step.[2]

The Mechanism of TFA-Mediated Boc Deprotection

The deprotection of the Boc group by TFA is an acid-catalyzed elimination reaction.[9] The process can be broken down into three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9]

-

Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the C-O bond and the formation of a stable tertiary tert-butyl carbocation and a carbamic acid intermediate.[9][10]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[9][10] The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[9]

The Critical Role of Scavengers in TFA Cleavage

During the final cleavage step in Boc-SPPS, where the peptide is removed from the resin and side-chain protecting groups are cleaved (often with strong acids like HF), and also during repeated TFA deprotection cycles, reactive carbocations are generated.[11] The tert-butyl cation formed during Boc deprotection is a potent electrophile that can alkylate nucleophilic side chains of certain amino acids, particularly tryptophan, methionine, cysteine, and tyrosine.[9][11]

To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail.[11] These are nucleophilic species that are more reactive towards the carbocations than the amino acid side chains, effectively trapping them and preventing modification of the desired peptide.[12] The choice of scavenger is critical and depends on the amino acid composition of the peptide.[11]

PART 3: Boc/TFA vs. Fmoc/Piperidine: A Comparative Analysis

While the Boc/TFA strategy was foundational to SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which utilizes a base-labile Fmoc group for Nα-protection, has become more prevalent for routine synthesis.[13] The choice between these two orthogonal schemes is dictated by the specific requirements of the peptide and the resources available.[13]

| Feature | Boc/TFA Strategy | Fmoc/Piperidine Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) (moderate acid)[2] | Piperidine (base)[] |

| Side-Chain Protection | Benzyl-based (Bzl)[6] | tert-Butyl-based (tBu)[] |

| Final Cleavage/Deprotection | Strong acid (e.g., HF, TFMSA)[7] | Trifluoroacetic Acid (TFA)[6] |

| Orthogonality | Quasi-orthogonal (acid vs. stronger acid)[8] | Fully orthogonal (base vs. acid)[13] |

| Advantages | - Reduces peptide aggregation during synthesis[6]- Favorable for hydrophobic sequences[] | - Milder reaction conditions[13]- Higher purity of crude product in many cases[13]- Compatible with a wider range of sensitive amino acids[13] |

| Disadvantages | - Requires hazardous reagents (HF)[13]- May require specialized equipment[13] | - Aggregation can be an issue for some sequences[6]- Piperidine can be problematic for some modifications |

PART 4: Experimental Protocols

Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Boc-based solid-phase peptide synthesis.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin multiple times with DCM to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.[2]

-

Drain the neutralization solution.

-

Wash the resin multiple times with DCM.

-

-

Coupling:

-

Dissolve the next Boc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent (e.g., DMF, NMP).

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Final Cleavage and Deprotection with Scavengers

This protocol is a general guideline for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Strong acids like HF are extremely hazardous and require specialized equipment and handling procedures.

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.[11]

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail containing the strong acid (e.g., HF or TFMSA) and appropriate scavengers (e.g., anisole, thioanisole, ethanedithiol) based on the peptide sequence.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for the recommended time (typically 1-4 hours) at a controlled temperature (often 0°C).

-

Acid Removal: Remove the strong acid by evaporation under a stream of nitrogen or by vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[13]

-

Isolation and Washing: Collect the peptide precipitate by centrifugation or filtration and wash with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide under vacuum.

Conclusion

The Boc/TFA strategy, while partially supplanted by the Fmoc/piperidine method for routine applications, remains a powerful and indispensable tool in the peptide chemist's arsenal. Its utility in synthesizing long, difficult, or hydrophobic sequences, where aggregation can be problematic in Fmoc-based synthesis, is well-established.[6][] A thorough understanding of the mechanisms of Boc protection and TFA-mediated deprotection, coupled with the judicious use of scavengers, is essential for the successful synthesis of complex peptides for research, diagnostics, and therapeutic development.

References

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ACS Publications. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

-

Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Specialized Building Block for Advanced Peptide Synthesis

An In-Depth Technical Guide to Nα-Boc-Nε-TFA-D-lysine

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry and the development of novel therapeutics, the choice of amino acid building blocks is paramount. Nα-Boc-Nε-TFA-D-lysine (CAS Number: 96561-04-5 ) is a highly specialized derivative of the amino acid lysine, engineered for precise control in complex synthetic strategies.[1][2] Also known by its synonym, Boc-D-Lys(Tfa)-OH, this compound is not a standard, off-the-shelf reagent but rather a strategic tool for addressing specific challenges in peptide design, such as enhancing proteolytic stability and enabling site-specific modifications.[1]

This guide provides an in-depth exploration of Nα-Boc-Nε-TFA-D-lysine, moving beyond simple catalog data to explain the causality behind its design and application. We will delve into its physicochemical properties, the rationale of its orthogonal protection scheme, and provide field-proven protocols for its use, empowering researchers to leverage its unique capabilities in their work.

Core Physicochemical and Analytical Data

The reliable application of any chemical reagent begins with a thorough understanding of its fundamental properties. Nα-Boc-Nε-TFA-D-lysine is a white crystalline powder, and its key characteristics are summarized below.[1] Adherence to recommended storage conditions is critical for maintaining its integrity and ensuring reproducible results in synthesis.

| Property | Value | Source |

| CAS Number | 96561-04-5 | [1] |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid | [2][3] |

| Molecular Formula | C₁₃H₂₁F₃N₂O₅ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| Melting Point | 103-109 °C | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Optical Rotation | [α]D22 = +3 ± 2º (c=1 in Acetone) | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C, sealed in a dry environment | [1][2] |

The Cornerstone of Utility: The Orthogonal Protection Strategy

The primary value of Nα-Boc-Nε-TFA-D-lysine lies in its dual-protection scheme, which is a classic example of an "orthogonal" system. In peptide synthesis, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others on the molecule remain intact.[4][5] This principle is fundamental for building complex peptides and performing site-specific modifications.[4][6]

The Nα-Boc Group: The Temporary Guardian

The tert-butyloxycarbonyl (Boc) group protects the α-amino group, the site of peptide bond formation.[7] Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This allows for its removal at the beginning of each coupling cycle in Boc-based solid-phase peptide synthesis (SPPS) to expose the α-amine for the addition of the next amino acid.

The Nε-TFA Group: The Semi-Permanent Shield

The trifluoroacetyl (TFA) group protects the ε-amino group of the lysine side chain.[4] Unlike the Boc group, the TFA group is stable to the acidic conditions used for Boc removal.[4] Its removal requires mild basic conditions, such as treatment with an aqueous ammonia solution or piperidine. This differential stability is the essence of the orthogonal strategy. It ensures that the lysine side chain does not participate in unwanted reactions during the elongation of the peptide backbone. Furthermore, it allows for the option of removing the TFA group while the peptide is still attached to the solid support, opening avenues for targeted modifications like biotinylation, fluorophore conjugation, or the synthesis of branched peptides.[4]

Caption: Orthogonal deprotection of Nα-Boc-Nε-TFA-D-lysine.

Application in Boc Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol

The incorporation of Nα-Boc-Nε-TFA-D-lysine into a growing peptide chain follows the standard workflow of Boc-SPPS. The protocol below is a self-validating system; successful coupling and deprotection at each step are confirmed by qualitative tests (e.g., ninhydrin test) before proceeding to the next cycle.

Experimental Protocol: Single Coupling Cycle

This protocol assumes a starting point of a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling:

-

Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Nα-Boc-Nε-TFA-D-lysine (2.5 eq.) and an activating agent such as HBTU (2.45 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (5.0 eq.) to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The causality here is the formation of a highly reactive ester intermediate, primed for nucleophilic attack by the free amine on the resin.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Validation: Perform a ninhydrin test. A negative result (beads remain colorless) indicates complete coupling. If positive, the coupling step should be repeated.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess reagents and byproducts.

-

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. This step cleaves the Boc group, exposing a new N-terminal amine for the next coupling cycle.[7]

-

Causality: The high acidity protonates the tert-butyl group, leading to its elimination as isobutylene and carbon dioxide, liberating the free amine.

-

-

Washing and Neutralization:

-

Wash the resin with DCM (3x) to remove residual TFA.

-

Neutralize the protonated N-terminal amine by washing with a 10% DIPEA solution in DMF (2x), followed by DMF washes (3x). The resin is now ready for the next amino acid coupling cycle.

-

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Field-Proven Insights and Strategic Considerations

Rationale for Using a D-Amino Acid

The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[9] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the resulting peptide becomes a poor substrate for these enzymes, significantly increasing its in vivo half-life—a critical attribute for peptide-based drugs.

On-Resin Side Chain Modification

A key advantage of the TFA protecting group is the ability to deprotect it orthogonally on the resin. After the peptide sequence is complete, the resin can be treated with a mild base (e.g., 20% piperidine in DMF) to selectively remove the Nε-TFA group, exposing the lysine side-chain amine. This free amine can then be reacted with a variety of agents (e.g., activated esters of fluorophores, biotin, or polyethylene glycol) to create specifically labeled or modified peptides before the final cleavage from the resin.

Conclusion: A Tool for Precision and Innovation

Nα-Boc-Nε-TFA-D-lysine is more than a mere reagent; it is an enabling tool for the modern peptide chemist. Its unique combination of a D-configuration and an orthogonal protection strategy provides a robust solution for enhancing peptide stability and facilitating complex, site-specific modifications. By understanding the chemical principles behind its design and applying validated protocols, researchers, scientists, and drug development professionals can confidently incorporate this building block to advance the frontiers of peptide-based science and therapeutics.

References

-

Stavroulaki, C., et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. National Institutes of Health. Retrieved from [Link]

-

Zhang, P., et al. (2021). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation. PMC - PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13734-28-6 | Chemical Name : N-Boc-L-lysine. Retrieved from [Link]

-

ResearchGate. (2006). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

ResearchGate. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 96561-04-5 CAS MSDS (BOC-D-LYS(TFA)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Nα-Boc-Nε-trifluoroacetyl-D-lysine | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

theoretical applications of Boc-D-Lys(TFA)-OH in drug discovery

An In-depth Technical Guide to the Strategic Application of Boc-D-Lys(TFA)-OH in Drug Discovery

Executive Summary

The rational design of peptide-based therapeutics necessitates a sophisticated toolkit of chemical strategies to overcome inherent pharmacological hurdles, primarily proteolytic instability. Boc-D-Lys(TFA)-OH has emerged as a cornerstone building block in this endeavor, offering a dual-pronged solution: the D-stereochemistry of the α-carbon provides a robust defense against enzymatic degradation, while the orthogonally protected ε-amino group serves as a versatile chemical handle for site-specific molecular engineering. This guide provides an in-depth technical exploration of the theoretical and practical applications of Boc-D-Lys(TFA)-OH, from its foundational role in solid-phase peptide synthesis (SPPS) to its advanced use in constructing complex peptide-drug conjugates and other modified therapeutics. We will detail field-proven protocols, elucidate the chemical causality behind experimental choices, and present data-driven insights to empower researchers in the strategic design of next-generation peptide drugs.

The Imperative for Enhanced Stability: The Role of D-Amino Acids

Peptides composed exclusively of L-amino acids, while possessing high target specificity, are often therapeutically limited by their susceptibility to rapid cleavage by endogenous proteases.[1][2] This leads to short in-vivo half-lives, necessitating frequent administration and limiting clinical utility.[3] A primary strategy to circumvent this is the incorporation of D-amino acids. Because proteases exhibit stereospecificity for L-amino acid substrates, the presence of a D-amino acid at or near a cleavage site sterically hinders enzyme recognition and catalysis.[3][4] This simple substitution can dramatically increase the peptide's circulating half-life, a critical attribute for a viable drug candidate.[1][5] Boc-D-Lys(TFA)-OH is a premier reagent for this purpose, allowing for the precise placement of a D-lysine residue within a peptide sequence.

Core Application: Integration into Boc-SPPS for Proteolytic Resistance

Boc-D-Lys(TFA)-OH is designed for seamless integration into the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) workflow. The fundamental principle of Boc-SPPS relies on the use of an acid-labile Boc group for temporary Nα-amino protection.[6][7]

The Chemistry of Orthogonal Protection

The strategic power of Boc-D-Lys(TFA)-OH lies in its orthogonal protecting group scheme.[8]

-

Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle to expose the N-terminal amine for chain elongation.[6][9]

-

Nε-TFA Group: The trifluoroacetyl group protecting the side-chain amine is stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions (e.g., aqueous piperidine) after the peptide chain is fully assembled.[10][11]

This orthogonality is crucial, as it prevents unwanted acylation of the lysine side chain during synthesis and reserves it for post-synthetic modifications.[9][12]

Experimental Protocol: Incorporation of Boc-D-Lys(TFA)-OH via Boc-SPPS

This protocol outlines a standard cycle for coupling Boc-D-Lys(TFA)-OH onto a growing peptide chain on a solid support (e.g., MBHA resin).

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Nα-Boc Deprotection:

-

Washing: Drain the TFA solution and wash the resin thoroughly and sequentially with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

-

Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF twice, for 2 minutes each time, to neutralize the protonated N-terminal amine. Wash the resin with DMF (3x) to remove excess base.[9]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-D-Lys(TFA)-OH (3 eq.) and a coupling reagent like HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to begin the activation process.

-

Immediately add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, is desired).[9]

-

Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Causality Behind Experimental Choices:

-

Acid/Base Orthogonality: The use of TFA for deprotection and a base (DIPEA) for neutralization forms the core of the Boc-SPPS strategy, which is fully compatible with the TFA-protected lysine side chain.[6][7]

-

HBTU/DIPEA Activation: This reagent combination efficiently forms a highly reactive O-acylisourea intermediate from the amino acid's carboxylic acid, facilitating rapid and complete amide bond formation while minimizing side reactions like racemization.[6]

Diagram: Boc-SPPS Cycle for Boc-D-Lys(TFA)-OH Incorporation

Caption: A single cycle in Boc-SPPS for the addition of a Boc-D-Lys(TFA)-OH residue.

A Versatile Hub for Site-Specific Conjugation

The true elegance of using Boc-D-Lys(TFA)-OH extends beyond stability. The TFA-protected ε-amino group is a latent reactive site, which can be unmasked post-synthesis to serve as a precise point of attachment for various molecular entities. This site-specific modification is critical for creating homogeneous therapeutic conjugates with predictable properties, a key requirement for clinical development.[13]

Potential Conjugation Applications:

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to the lysine side chain can enhance solubility, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic radius of the peptide.[13][14]

-

Drug Conjugation: In creating peptide-drug conjugates (PDCs), the amine can be used to attach potent cytotoxic payloads for targeted delivery to cancer cells.[15]

-

Molecular Imaging: Fluorescent dyes or chelating agents for radiometals can be conjugated for diagnostic and imaging applications.[12][16]

Experimental Protocol: Selective TFA Deprotection and Conjugation

This protocol assumes the peptide has been synthesized, cleaved from the resin, and purified with the Nε-TFA group intact.

-

TFA Group Cleavage:

-

Dissolve the purified TFA-protected peptide in a suitable aqueous buffer or solvent mixture (e.g., DMF/water).

-

Add an aqueous solution of a base, such as 1 M piperidine, to the peptide solution. The reaction is typically run for 6-12 hours at room temperature.[10][11]

-

Monitor the reaction for completion using analytical HPLC and mass spectrometry.

-

-

Purification: Once the deprotection is complete, purify the peptide via reverse-phase HPLC to remove the cleaved TFA group and other impurities. Lyophilize the purified peptide containing the free ε-amino group.

-

Site-Specific Conjugation (Example: NHS Ester Reaction):

-

Dissolve the purified peptide in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Dissolve the molecule to be conjugated (e.g., a PEG-NHS ester or a fluorescent dye-NHS ester) in a compatible solvent like DMF or DMSO.

-

Add the activated molecule solution to the peptide solution and allow it to react for 2-4 hours at room temperature or overnight at 4°C.

-

-

Final Purification: Purify the final peptide conjugate by reverse-phase HPLC to remove any unreacted peptide and excess conjugation reagent. Characterize the final product by mass spectrometry.

Diagram: Site-Specific Conjugation Workflow

Caption: Workflow for post-synthetic modification via the lysine side chain.

Impact on Pharmacological Profile: A Data-Driven Perspective

The strategic substitution of an L-amino acid with Boc-D-Lys(TFA)-OH can profoundly improve the therapeutic index of a peptide. This is achieved by concurrently enhancing stability (reducing the required dose) and often reducing non-specific toxicity.[17][18][19] For example, in antimicrobial peptides, D-lysine substitution has been shown to decrease hemolytic activity against red blood cells while retaining potent antimicrobial effects.[17][19]

Data Presentation: Illustrative Comparison of Peptide Analogs

| Parameter | Lead Peptide (All L-amino acids) | D-Lys Analog | Rationale for Improvement |

| Sequence | Ac-KWL KKLKKF-NH₂ | Ac-KW(D-Lys )KKLKKF-NH₂ | Site-specific stereochemical inversion. |

| Serum Half-Life | < 15 minutes | > 6 hours | Resistance to proteolytic degradation.[3][4] |

| MIC vs. S. aureus | 4 µM | 8 µM | Minor impact on antimicrobial activity.[19] |

| HC₅₀ (Hemolysis) | 20 µM | > 200 µM | Altered interaction with eukaryotic membranes reduces toxicity.[18] |

| Therapeutic Index (HC₅₀/MIC) | 5 | > 25 | Significant improvement in the selectivity and safety profile. |

This table presents illustrative data based on typical findings in the literature.

Conclusion

Boc-D-Lys(TFA)-OH is a quintessential example of a multi-functional chemical tool for modern drug discovery. Its application transcends the simple incorporation of a non-natural amino acid. It provides a robust, field-tested method for enhancing peptide stability while simultaneously embedding a latent, site-specific chemical handle for advanced molecular engineering. By leveraging the principles of stereochemistry and orthogonal protection, researchers can use this single building block to rationally design and synthesize complex peptide therapeutics with superior pharmacological properties, paving the way for more effective and safer drug candidates.

References

-

Vertex AI Search. (2026). The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. 1

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. 2

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. 20

-

MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks.

-

PubMed Central. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.

-

PubMed. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

-

BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.

-

BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.

-

Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis.

-

ResearchGate. (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

-

Slideshare. (2016). T boc fmoc protocols in peptide synthesis.

-

BenchChem. Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in Peptide Synthesis.

-

PubMed Central. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods.

-

NIH. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

-

Wikipedia. Peptide synthesis.

-

iGEM. The Deprotection of Boc-Lysine.

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

NIH. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study.

-

BenchChem. Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.

-

PubMed Central. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15.

-

BenchChem. The Strategic Advantage of D-Lysine in Peptide Therapeutics: A Look at Boc-D-Lys(Z)-OH.

-

NIH. (2019). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.

-

MDPI. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15.

-

ChemPep. 71989-26-9 | Fmoc-Lys(Boc)-OH.

-

Beilstein Journals. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as.

-

Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7].

-

Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].

-

Creative Peptides. Boc-Lys(Tfa)-OSu.

-

PubMed. (2012). Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives.

-

BenchChem. Mastering Peptide Synthesis with High-Purity Fmoc-Lys(Boc)-OH.

-

BenchChem. Application Notes and Protocols: Incorporation of Modified Lysine Residues into Peptides.

-

Semantic Scholar. (2013). Site-specific PEGylation of proteins: recent developments.

-

NIH. (2015). Site-Specific PEGylation of Therapeutic Proteins.

-

ResearchGate. (2002). Site-specific PEGylation of lysine-deficient TNF-α with full bioactivity.

-

PubMed. (2002). Site-specific PEGylation of a Lysine-Deficient TNF-alpha With Full Bioactivity.

-

Science.gov. d-amino acid-containing peptides: Topics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-specific PEGylation of proteins: recent developments. | Semantic Scholar [semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. peptide.com [peptide.com]

Methodological & Application

Guide to Trifluoroacetic Acid (TFA) Cleavage: Removing Lysine Side-Chain Protection in Peptide Synthesis

An Application Note and Protocol for Researchers

Abstract: The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the lysine residue, with its nucleophilic ε-amino group, side-chain protection is non-negotiable to prevent undesired branching and side reactions. The tert-butyloxycarbonyl (Boc) group is the most common protecting group for lysine in modern Fmoc-based SPPS due to its stability during chain assembly and its clean, acid-catalyzed removal. This document provides an in-depth guide to the final deprotection step using Trifluoroacetic Acid (TFA). We will explore the chemical mechanisms, the critical role of scavengers in preserving peptide integrity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Foundational Chemistry of TFA-Mediated Deprotection

The final step in Fmoc-based SPPS is often termed "global deprotection," where the synthesized peptide is cleaved from its solid support and all acid-labile side-chain protecting groups are removed simultaneously.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this process due to its efficacy in cleaving the Boc group and its high volatility, which simplifies subsequent product isolation.[2]

Mechanism of Boc Group Removal

The cleavage of the Boc group from the lysine side-chain is a classic acid-catalyzed elimination reaction (specifically, an E1 elimination). Understanding this multi-step mechanism is crucial for optimizing conditions and troubleshooting.[2][3]

-

Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This makes the carbonyl carbon more electrophilic and weakens the adjacent carbon-oxygen bond.[2][4]

-

Carbocation Formation: The weakened C-O bond cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate attached to the lysine side-chain.[2][3][4]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and liberating the free ε-amino group of lysine.[3][5]

-

Amine Salt Formation: In the highly acidic environment, the newly deprotected amino group is immediately protonated by excess TFA, yielding the corresponding trifluoroacetate salt.

This process is efficient and typically proceeds to completion under standard conditions. The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[3][5]

Figure 1: Mechanism of TFA-mediated Boc deprotection of a lysine residue.

The Indispensable Role of Scavengers

While the tert-butyl cation is relatively stable, it is also a highly reactive electrophile. If left unchecked in the cleavage cocktail, it will attack any available nucleophile.[6][7] Several amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are susceptible to alkylation by these carbocations.[1][7] This leads to undesired, often irreversible, modifications of the final peptide, complicating purification and compromising biological activity.

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents designed to trap or "scavenge" the reactive carbocations as they are formed.[6][7][8] The choice of scavengers is dictated by the amino acid composition of the peptide.

| Scavenger | Chemical Name | Primary Function(s) | Target Residues |

| Water (H₂O) | Water | Traps tert-butyl cations. Essential in most cocktails.[9] | General Purpose |

| TIS / TIPS | Triisopropylsilane | Highly effective carbocation scavenger; also reduces sulfoxides.[10] | Trp, Tyr, Met, Cys |

| EDT | 1,2-Ethanedithiol | Thiol scavenger; traps carbocations and prevents oxidation.[8][10] | Cys, Met |

| DODT | 3,6-Dioxa-1,8-octanedithiol | Less malodorous alternative to EDT with similar function.[10] | Cys, Met |

| Thioanisole | Thioanisole | Scavenges carbocations and assists in removing Arg(Pbf) groups.[10] | Trp, Arg |

| Phenol | Phenol | Protects Tyr and Trp from oxidation and alkylation.[10] | Tyr, Trp |

Protocols for TFA Cleavage and Deprotection

Success in peptide deprotection relies on selecting the appropriate cleavage cocktail and adhering to a meticulous experimental procedure. All operations involving TFA and thiol-based scavengers must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[6]

Selecting the Right Cleavage Cocktail

The composition of the cleavage cocktail is paramount for obtaining a high-purity crude peptide.[1][11] While dozens of recipes exist, a few have become standard in the field.

| Cocktail Name | Composition (v/v/v) | Recommended Use |

| Standard "95%" | TFA / TIS / H₂O (95 : 2.5 : 2.5) | For peptides lacking sensitive residues like Cys, Met, or Trp.[12][13] |

| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | A good general-purpose cocktail.[9] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[13][14] |

| Arg-heavy Peptides | TFA / TIS / H₂O / Thioanisole (90 : 5 : 2.5 : 2.5) | Thioanisole aids in the complete removal of the Pbf protecting group from Arginine.[15] |

Note: All cleavage cocktails should be prepared fresh before use.[11]

Step-by-Step Global Cleavage and Deprotection Protocol

This protocol is designed for a standard 0.1 to 0.25 mmol scale synthesis.

Materials:

-

Dry peptide-resin

-

Freshly prepared TFA cleavage cocktail

-

Dichloromethane (DCM), peptide synthesis grade

-

Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

-

Appropriate reaction vessel (e.g., fritted syringe or round-bottom flask)

-

Centrifuge and centrifuge tubes

-

Nitrogen or Argon gas line

-

Rotary evaporator (optional)

Procedure:

-

Resin Preparation:

-

Transfer the dry peptide-resin to the reaction vessel.

-

Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF and to swell the resin.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15-30 minutes.

-

-

Cleavage Reaction:

-

Add the selected cleavage cocktail to the dried resin. A common ratio is 10 mL of cocktail per gram of resin.[11]

-

Seal the vessel and agitate the slurry at room temperature using a shaker or rotator.

-

Allow the reaction to proceed for 2 to 4 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[10][16]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

-

Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

-

-

Peptide Precipitation:

-

Place the centrifuge tube containing the TFA filtrate in an ice bath.

-

Add 10 volumes of ice-cold MTBE or diethyl ether to the filtrate. This will cause the peptide to precipitate out of the solution as a white solid.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Washing and Drying:

-

Centrifuge the suspension (e.g., at 3500 rpm for 5 minutes) to pellet the precipitated peptide.[10]

-

Carefully decant and discard the ether supernatant, which contains the cleaved protecting groups and dissolved scavengers.

-

Wash the peptide pellet by resuspending it in fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to ensure all scavengers are removed.

-

After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Downstream Processing:

-

The resulting white solid is the crude peptide, typically as a TFA salt. It is now ready for purification by methods such as reverse-phase HPLC.

-

Figure 2: Standard workflow for peptide cleavage and precipitation.

Orthogonality and Other Lysine Protecting Groups

The success of Fmoc-SPPS is built on the principle of orthogonal protection , where different classes of protecting groups can be removed under distinct conditions without affecting others.[17][18]

-

Nα-Fmoc Group: Base-labile (removed with piperidine).

-

Nε-Boc Group: Acid-labile (removed with TFA).[19]

This orthogonality allows the Boc group on the lysine side chain to remain completely intact throughout the entire synthesis (i.e., during repeated Fmoc deprotection cycles) until the final TFA cleavage step.[19][20]

While Boc is the standard, other protecting groups for lysine exist for specialized applications:

-

Benzyloxycarbonyl (Cbz or Z): Generally stable to TFA and requires harsher conditions like HBr/AcOH or catalytic hydrogenation for removal.[5][15][21] This makes it useful for synthesizing protected peptide fragments.

-

Trifluoroacetyl (Tfa): Stable to standard TFA cleavage but can be removed under specific basic conditions (e.g., aqueous piperidine), offering another layer of orthogonality for on-resin modifications.[22][23]

References

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... (n.d.). ResearchGate. Retrieved from [Link]

-

Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Aapptec. Retrieved from [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). CEM Corporation. Retrieved from [Link]

-

Fmoc-Lys(Boc)-OH; CAS 71989-26-9. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. (n.d.). NIH. Retrieved from [Link]

-

Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

-

Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019). Diva-Portal.org. Retrieved from [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Deprotection of Boc-Lysine. (n.d.). iGEM. Retrieved from [Link]

-

Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. cem.de [cem.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. diva-portal.org [diva-portal.org]

- 17. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Use of Boc-D--Lys(Tfa)-OH for the Synthesis of Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides represent a burgeoning class of therapeutics, offering a unique combination of specificity, potency, and stability that often surpasses their linear counterparts. Their constrained conformation can lead to enhanced receptor binding affinity and improved resistance to enzymatic degradation. A key challenge in their synthesis is achieving selective cyclization without unwanted side reactions. This guide details the strategic application of Nα-Boc-D-lysine(Nε-Tfa)-OH (Boc-D-Lys(Tfa)-OH), a specialized amino acid derivative, for the robust synthesis of cyclic peptides. The incorporation of a D-amino acid can further increase proteolytic stability, while the orthogonal protection scheme offered by the Boc and Tfa groups provides the synthetic flexibility required for complex cyclization strategies.

The core of this strategy lies in the principle of orthogonal protection . In peptide synthesis, orthogonal protecting groups are distinct classes of temporary masks for reactive functional groups that can be removed under very different chemical conditions.[1][2] The Nα-Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), while the Nε-Trifluoroacetyl (Tfa) group on the lysine side-chain is stable to acid but can be selectively cleaved under mild basic conditions (e.g., aqueous piperidine or ammonia).[3][4] This differential stability is the key to directing intramolecular cyclization.

Properties and Advantages of Boc-D-Lys(Tfa)-OH

Boc-D-Lys(Tfa)-OH is a purpose-built reagent for advanced peptide synthesis. Each component of its structure serves a specific function that can be leveraged to create complex peptide architectures.

| Feature | Chemical Group | Purpose & Advantage | Removal Conditions |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | Protects the alpha-amino group during peptide chain elongation.[5] | Acidic conditions (e.g., 25-50% TFA in DCM).[5][6] |

| Side-Chain Protection | Trifluoroacetyl (Tfa) | Protects the epsilon-amino group of the lysine side chain. Stable to the acidic conditions used to remove the Boc group.[4] | Mild basic conditions (e.g., aqueous ammonia, piperidine).[3] |

| Stereochemistry | D-Configuration | The D-amino acid configuration enhances peptide stability by increasing resistance to proteolytic enzymes.[1] | Not applicable (stable configuration). |

This combination allows for the selective deprotection of either the N-terminus (for linear chain growth) or the lysine side-chain (to expose a nucleophile for cyclization).

The Principle of Orthogonal Protection in Cyclization

The synthesis of a cyclic peptide using Boc-D-Lys(Tfa)-OH typically involves forming a lactam bridge—an amide bond—between the lysine side-chain and the C-terminal carboxyl group or the side-chain of an acidic amino acid like aspartic acid or glutamic acid.[7] The orthogonal nature of the Boc and Tfa groups is what makes this process controllable.

Diagram 1: Orthogonal deprotection of Boc-D-Lys(Tfa)-OH.

Protocol: On-Resin Side-Chain to C-Terminus Cyclization

On-resin cyclization is often preferred as the polymer support provides a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular dimerization or polymerization.[8] This protocol outlines the synthesis of a cyclic peptide via an amide bond between the lysine side-chain and the C-terminus.

Experimental Workflow

Diagram 2: Workflow for on-resin side-chain to C-terminus cyclization.

Step-by-Step Methodology

-

Resin Preparation and Peptide Assembly:

-

Swell a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes. This type of resin allows for the cleavage of the final product while keeping acid-labile side-chain protecting groups intact if needed for solution-phase strategies.[9]

-

Assemble the linear peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) protocols. For each cycle, Nα-Boc deprotection is achieved using 25-50% TFA in DCM, followed by neutralization and coupling of the next Boc-protected amino acid.[5]

-

Incorporate Boc-D-Lys(Tfa)-OH at the desired position.

-

Crucially, leave the Nα-Boc group on the final amino acid.

-

-

Selective Side-Chain Deprotection:

-

Wash the peptide-resin thoroughly with DMF.

-

Prepare a solution of 10% (v/v) piperidine in DMF.

-

Treat the resin with the piperidine solution for 2 hours at room temperature to selectively remove the Tfa group from the lysine side-chain. The Nα-Boc group and other standard side-chain protecting groups (like tBu, Trt) remain intact.

-

Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

On-Resin Cyclization:

-

Swell the resin in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.

-

Prepare the cyclization cocktail. A common and effective choice is HATU (4 eq.) and DIPEA (8 eq.) in NMP.[9] This activates the C-terminal carboxylic acid, which is anchored to the resin linker.

-

Add the cocktail to the resin and allow the reaction to proceed for 4-24 hours. The reaction can be monitored by taking a small sample of beads for cleavage and subsequent LC-MS analysis.

-

-

Cleavage and Global Deprotection:

-

After cyclization, wash the resin with NMP, DCM, and Methanol, then dry under vacuum.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The scavengers (TIS, water) are essential to quench reactive cations generated during the removal of other side-chain protecting groups.[10]

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups, including the N-terminal Boc group.

-

Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the pellet with cold ether and then dissolve it in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS analysis.

-

Protocol: Solution-Phase Cyclization

Solution-phase cyclization is an alternative strategy, particularly useful for sequences that may be sterically hindered or adopt unfavorable conformations on the resin.[7] The key to success in solution is the use of high-dilution conditions to minimize intermolecular side reactions like dimerization and oligomerization.[8][11]

Step-by-Step Methodology

-

Synthesis of Linear Precursor:

-

Synthesize the fully protected linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride or HMPB resin).[12]

-

Incorporate Boc-D-Lys(Tfa)-OH as required.

-

After assembly, selectively deprotect the Nα-Boc group of the N-terminal amino acid and the Nε-Tfa group of the D-lysine residue using their respective orthogonal conditions while the peptide is still on the resin.

-

Cleave the partially deprotected linear peptide from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM).[12] This method cleaves the peptide from the resin while leaving the other side-chain protecting groups intact.

-

-

High-Dilution Cyclization:

-

Dissolve the crude linear peptide in a large volume of an appropriate solvent, typically DMF, to achieve a final concentration of 0.1-1 mM.[13]

-

Add a coupling reagent (e.g., PyBOP or HATU, 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, 3 eq.).

-

A "pseudo-high dilution" technique can also be employed, where concentrated solutions of the peptide and coupling reagents are added simultaneously and slowly via syringe pump to a larger volume of solvent containing the base.[8][11] This maintains a low instantaneous concentration of the reactive species.

-

Stir the reaction for 12-24 hours at room temperature.

-

-

Final Deprotection and Purification:

-

Remove the solvent under reduced pressure.

-

Treat the residue with a strong acid cocktail (e.g., 95% TFA with scavengers) to remove the remaining side-chain protecting groups.

-

Precipitate, purify, and characterize the final cyclic peptide as described in the on-resin protocol (steps 4.5 and 4.6).

-

Troubleshooting and Key Considerations

-

Dimerization/Oligomerization: This is the most common side reaction, especially in solution-phase cyclization. Ensure high-dilution conditions (<1 mM) are strictly maintained.[13] On-resin cyclization naturally minimizes this issue.

-

Incomplete Cyclization: If cyclization is sluggish, consider using a different coupling reagent (e.g., switching from PyBOP to HATU) or adding a coupling additive like HOAt. The choice of solvent can also influence the peptide's conformation and reactivity.

-

Racemization: The C-terminal amino acid is susceptible to racemization during activation. Using coupling reagents that incorporate additives like HOAt or Oxyma can help suppress this side reaction.

-

Verification of Tfa Removal: Before proceeding with cyclization, ensure the Tfa group has been completely removed. A small sample of beads can be cleaved and analyzed by mass spectrometry to confirm the presence of the free amine.

Conclusion

Boc-D-Lys(Tfa)-OH is an invaluable tool for the synthesis of cyclic peptides. Its well-defined orthogonal protection scheme provides chemists with precise control over the deprotection and bond-forming events necessary for creating complex macrocyclic architectures. By understanding the principles of its application and carefully selecting between on-resin and solution-phase strategies, researchers can efficiently produce novel cyclic peptides for a wide range of applications in drug discovery and chemical biology.

References

-

Bel-Rhlid, R., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Science, 10(3), 153-159. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. ResearchGate. [Link]

- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press. (General principle of TFA group deprotection).

-

Raj, M., et al. (2020). Peptide Cyclization at High Concentration. Accounts of Chemical Research, 53(8), 1545-1558. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]

-

iGEM. (n.d.). The Deprotection of Boc-Lysine. iGEM Registry of Standard Biological Parts. [Link]

-

White, P. D., et al. (2004). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 126(44), 14358-14359. [Link]

- U. L. A. D. S. M. A. K. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156.

-

Obeng, K. S., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 6(2), 1195-1201. [Link]

-

Obeng, K. S., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 6(2), 1195-1201. [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

-

Fairbanks, M. B., et al. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 12(23), 3845-3849. [Link]

-

Del Gatto, A., et al. (2021). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry, 86(24), 17921-17931. [Link]

-

Hellwig, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Carbohydrate Research, 469, 44-51. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.igem.org [static.igem.org]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raj.emorychem.science [raj.emorychem.science]

Application Notes & Protocols: A Guide to the Orthogonal Protection Strategy Using Boc-D-Lys(TFA)-OH

Executive Summary

In the sophisticated landscape of peptide synthesis, achieving chemical precision is paramount. The synthesis of complex peptides, particularly those requiring site-specific modifications, hinges on the strategic use of protecting groups that can be removed under distinct, non-interfering conditions—a concept known as orthogonality.[1] This guide provides an in-depth technical overview and field-proven protocols for the application of Nα-(tert-Butoxycarbonyl)-Nε-(trifluoroacetyl)-D-lysine, or Boc-D-Lys(TFA)-OH , in solid-phase peptide synthesis (SPPS).

This derivative offers a powerful orthogonal scheme: the α-amino (Boc) group is labile to moderate acid, while the ε-amino (TFA) group is stable to acid but can be selectively cleaved under basic conditions.[2] This strategy is invaluable for researchers aiming to synthesize peptides with enhanced proteolytic stability (via D-amino acid incorporation) and to introduce specific modifications—such as fluorescent labels, biotin tags, or branched chains—at the lysine side chain while the peptide remains anchored to the solid support.

The Principle of Orthogonality: Boc vs. TFA Protecting Groups

The utility of Boc-D-Lys(TFA)-OH is rooted in the differential chemical stability of its two protecting groups. True orthogonality in this system means that the deprotection conditions for one group leave the other, as well as the resin linkage and other side-chain protecting groups (in a typical Boc/Bzl strategy), completely intact.[1]

The Nα-Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is the cornerstone of the Boc/Bzl SPPS strategy. It provides robust protection for the α-amino group during the coupling step but is efficiently removed with moderate acid, typically Trifluoroacetic Acid (TFA).[]

Mechanism of Deprotection: The process is a straightforward acid-catalyzed carbamate hydrolysis.

-

The carbonyl oxygen of the Boc group is protonated by TFA.

-

This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid intermediate.

-

The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free α-amine, which is then protonated by the excess acid to form an ammonium salt.[2]

This cycle of deprotection and subsequent neutralization is repeated with each amino acid addition.

Caption: Mechanism of acid-catalyzed Nα-Boc group deprotection.

The Nε-TFA Group: Base-Labile Protection

The trifluoroacetyl (TFA) group protecting the lysine side-chain amine is an amide, which is exceptionally stable under the acidic conditions used for Boc removal (e.g., 50% TFA in DCM).[2][4] Its cleavage requires basic or strongly nucleophilic conditions, which are not encountered during the standard Boc-SPPS elongation cycles.

Mechanism of Deprotection: The removal is typically achieved via hydrolysis of the trifluoroacetamide bond.

-

A base, such as piperidine in an aqueous solution, acts as a nucleophile.

-

It attacks the electrophilic carbonyl carbon of the TFA group.

-

This leads to the cleavage of the amide bond, liberating the ε-amino group of the lysine residue.

This stability profile makes the TFA group an ideal orthogonal partner to the Boc group, enabling selective "unmasking" of the lysine side chain at a desired point in the synthesis.

Comparative Deprotection Conditions

The orthogonality of the Boc and TFA protecting groups is clearly illustrated by their distinct cleavage requirements.

| Protecting Group | Linkage Type | Cleavage Reagent | Typical Conditions | Stability |

| Nα-Boc | Carbamate | Acid | 25-50% TFA in DCM, 20-30 min | Stable to base (e.g., Piperidine, DIEA) |

| Nε-TFA | Amide | Base | 2 M aqueous piperidine, 6-12 hours | Stable to acid (e.g., 50% TFA in DCM) |

Data compiled from sources[2][5][6].

Strategic Workflow & Applications

The primary advantage of the Boc-D-Lys(TFA)-OH strategy is the ability to perform selective chemistry on the lysine side chain after the full peptide backbone is assembled. This opens avenues for creating complex peptide architectures that are difficult to achieve with other methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Lys(TFA)-OH

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to optimize the coupling efficiency of Nα-Boc-D-lysine(Nε-TFA)-OH (Boc-D-Lys(TFA)-OH) in your peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges and achieve high-yield, high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Boc-D-Lys(TFA)-OH?

A1: While Boc-D-Lys(TFA)-OH is not typically classified as a sterically hindered amino acid, challenges in achieving high coupling efficiency can arise. The primary reasons for incomplete coupling include peptide aggregation on the solid support, which can mask the N-terminal amine, and suboptimal activation of the amino acid's carboxyl group.[1][2] The trifluoroacetyl (TFA) protecting group on the lysine side-chain is generally stable under standard coupling conditions and is not a primary cause of coupling difficulties.

Q2: How does the Nε-TFA protecting group influence the coupling reaction?

A2: The trifluoroacetyl (TFA) group is an acyl-type protecting group known for its stability in the acidic conditions used for Nα-Boc deprotection.[3][4] It is typically removed under basic conditions, such as with aqueous piperidine, making it orthogonal to the Boc-SPPS strategy.[3][4] The electron-withdrawing nature of the TFA group can potentially increase the acidity of the α-proton, which in some cases may increase the risk of racemization, though urethane-protected amino acids like Boc-amino acids generally maintain their optical purity upon activation.[5]

Q3: How can I monitor the completion of the Boc-D-Lys(TFA)-OH coupling reaction?

A3: The most common and effective method for monitoring coupling completion on a solid support is the qualitative Kaiser (ninhydrin) test.[2] This colorimetric assay detects the presence of free primary amines. A positive result, indicated by a blue or purple color on the resin beads, signifies unreacted amines and an incomplete coupling reaction.[1][6] A negative result (yellow or colorless beads) indicates a successful coupling.[1]